

Spectroscopic Analysis of 1,3-Adamantanediacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Adamantanediacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Adamantanediacetic acid**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of adamantane derivatives in drug development and materials science.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **1,3-Adamantanediacetic acid**.

Table 1: ^1H NMR Spectroscopic Data for **1,3-Adamantanediacetic Acid**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	br s	2H	-COOH
2.15	s	4H	-CH ₂ -COOH
1.95	br s	2H	Adamantane-CH
1.70-1.50	m	12H	Adamantane-CH ₂

Note: The ^1H NMR spectrum is reported to be recorded on a 400 MHz instrument in DMSO-d₆.

[1]

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1,3-Adamantanediacetic Acid**

While a specific experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of adamantane derivatives.[2][3][4] The carboxyl carbon atoms in similar structures typically absorb in the range of 165 to 185 δ .[5][6]

Chemical Shift (δ) ppm	Assignment
~173	-COOH
~45	-CH ₂ -COOH
~38	Adamantane-CH ₂
~35	Adamantane-C
~28	Adamantane-CH

Table 3: Predicted IR Absorption Bands for **1,3-Adamantanediacetic Acid**

The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[5][7][8] For **1,3-Adamantanediacetic acid**, the following characteristic absorption bands are expected.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
2950-2850	Medium to Strong	C-H stretch (Adamantane)
1725-1700	Strong	C=O stretch (Carboxylic Acid)
~1410	Medium	C-O-H bend
~1240	Medium	C-O stretch

Experimental Protocols

The following are detailed methodologies for obtaining NMR and IR spectra of solid organic acids like **1,3-Adamantanediacetic acid**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1,3-Adamantanediacetic acid**.

Materials:

- **1,3-Adamantanediacetic acid** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Weigh the appropriate amount of the **1,3-Adamantanediacetic acid** sample and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is suitable for this compound).
- Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
- Transfer the solution into a clean NMR tube using a pipette.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

- Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **1,3-Adamantanediacetic acid** to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

- **1,3-Adamantanediacetic acid** sample (a small amount of powder)
- FT-IR spectrometer with an ATR accessory
- Spatula
- Cleaning solvent (e.g., isopropanol)
- Kimwipes

Procedure:

- Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the powdered **1,3-Adamantanediacetic acid** sample onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Clean the ATR crystal and pressure arm thoroughly after the measurement.

Method 2: KBr Pellet

Materials:

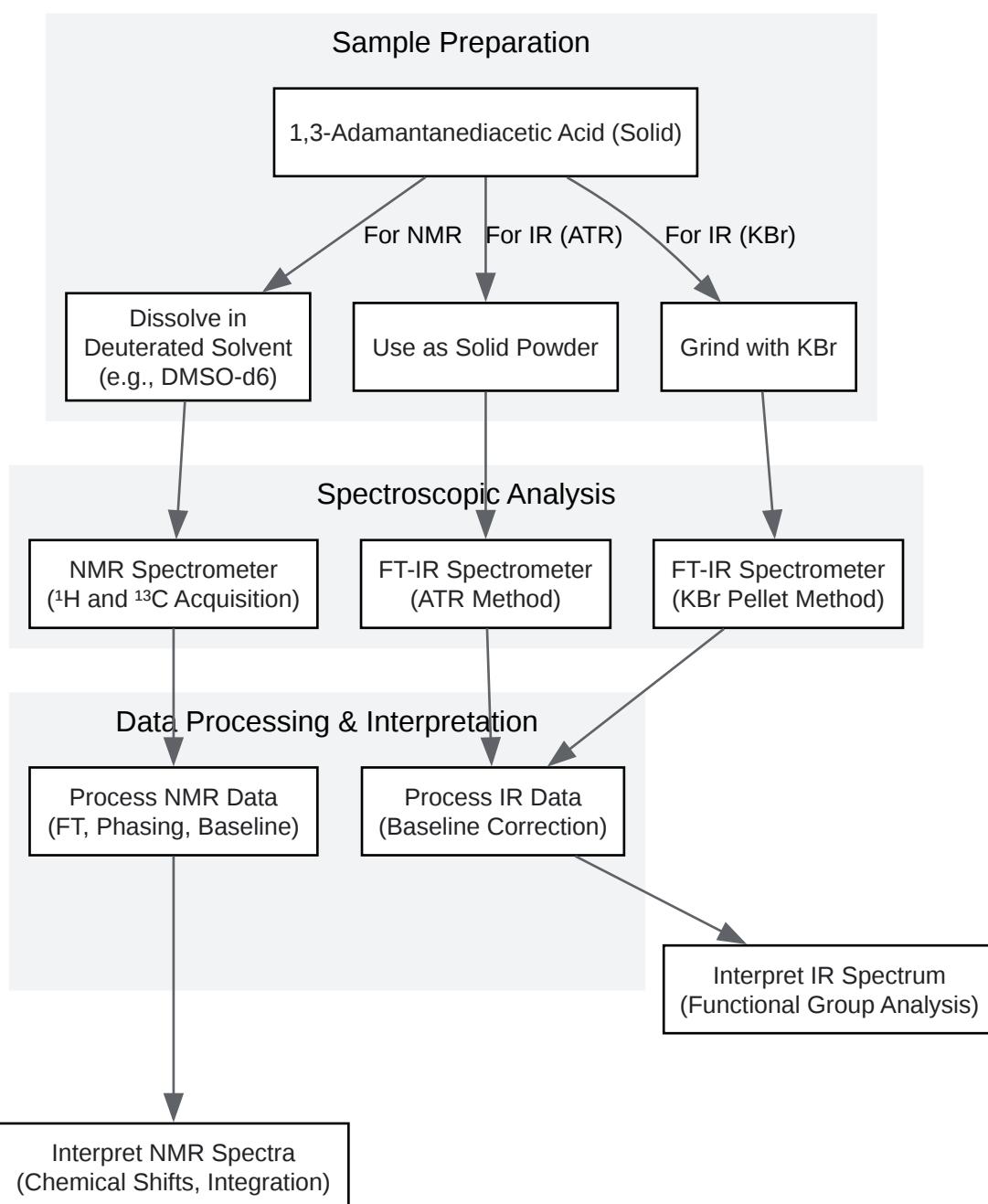
- **1,3-Adamantanediacetic acid** sample (1-2 mg)
- Potassium bromide (KBr), IR grade (100-200 mg)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Grind the **1,3-Adamantanediacetic acid** sample to a fine powder in an agate mortar.
- Add the KBr to the mortar and grind the mixture thoroughly to ensure it is homogenous.
- Transfer the powdered mixture to the pellet press die.
- Press the mixture under high pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **1,3-Adamantanediacetic acid**.



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